3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of furan and thiophene rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving hydroxylation and urea formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Known for its antimicrobial activity.
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: Used in catalytic organic synthesis.
Furan-2-ylmethanethiol: Notable for its strong odor and use in flavoring.
Uniqueness
3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea stands out due to its combination of furan and thiophene rings, which confer unique chemical and biological properties. This dual heterocyclic structure allows for versatile applications and interactions that are not commonly observed in simpler compounds .
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-12(10-18-16(20)17-9-11-3-2-8-23-11)13-5-6-15(22-13)14-4-1-7-21-14/h1-8,12,19H,9-10H2,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACQEOKLRZZKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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